六氯二硅烷

描述

City Chemical manufactures high purity Hexachlorodisilane, CAS 13465-77-5 in bulk quantity. HCDS is used to grow thin films of Si, SiO2, SiC, Si3N4 by chemical vapor deposition. The advantage to using HCDS is that it can be used at low temperatures; powerful deoxygenating agent; reducing agent; fiber optics, solar energy products; aiding ALD process. HCDS is predominantly used in semiconductor and solar manufacturing industries. Through chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, HCDS is used as a precursor for low temperature deposition of thin layers of SiN, epitaxial Si and SiON used in semiconductor manufacturing. HCDS is used to produce amorphous silicon thin films. HCDS can be utilized as a chemical diffusion barrier to create gate spacers for dynamic random access memory (DRAM) devices. Sometimes used in the pharmaceutical industry, for the reduction of phosphine oxides.

Hexachlorodisilane (HCDS) is a chlorosilane used as a precursor for producing disilanes. It is a dioxidizer that is used in the production of silicon films and silicon nitride based films.

科学研究应用

半导体行业

六氯二硅烷用作半导体行业的原料 . 该过程中使用的材料来自多晶硅公司的多晶硅残渣 .

脱氧剂

Si2Cl6是一种高效的脱氧剂 . 它是多晶硅残渣中的一种高附加值成分 .

二硅烷的生产

非晶硅薄膜的生产

光纤原材料

玻璃生产

二硅化钼 (MoSi2) 的生产

脱肟化过程

作用机制

Target of Action

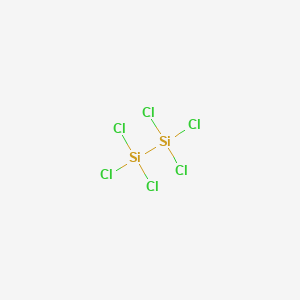

Hexachlorodisilane (HCDS), with the chemical formula Si2Cl6 , is an inorganic compound . It primarily targets silicon-based components used in semiconducting devices, including photovoltaic cells . It serves as a reagent and a volatile precursor to silicon metal .

Mode of Action

Hexachlorodisilane interacts with its targets through a series of chemical reactions. It is stable under air or nitrogen at temperatures of at least up to 400°C for several hours, but decomposes to dodecachloroneopentasilane and silicon tetrachloride in the presence of Lewis bases even at room temperature . This conversion is useful in making silicon-based components . The compound is also a useful reagent for deoxygenation reactions .

Biochemical Pathways

These processes are essential in the semiconductor industry and related fields .

Pharmacokinetics

It’s worth noting that hexachlorodisilane is a colorless liquid that fumes in moist air . Its boiling point is 144°C, and it has a molar mass of 268.88 g/mol .

Result of Action

The primary result of hexachlorodisilane’s action is the production of silicon-based components used in semiconducting devices . It also serves as a reagent for deoxygenation reactions . In the semiconductor industry, it’s used as a precursor for producing disilanes .

Action Environment

Hexachlorodisilane’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of other chemical agents. For instance, it is stable under air or nitrogen at temperatures of at least up to 400°C for several hours . It decomposes in the presence of lewis bases even at room temperature .

生化分析

Cellular Effects

It has been used in the preparation of silicon-based components of use in semiconducting devices including photovoltaic cells .

Molecular Mechanism

It is known to decompose to dodecachloroneopentasilane and silicon tetrachloride in the presence of Lewis bases even at room temperature .

Temporal Effects in Laboratory Settings

Hexachlorodisilane is stable under air or nitrogen at temperatures of at least up to 400°C for several hours

属性

IUPAC Name |

trichloro(trichlorosilyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl6Si2/c1-7(2,3)8(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEXBJXDGVGRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si]([Si](Cl)(Cl)Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065488 | |

| Record name | Hexachlorodisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear to straw-colored liquid with an acrid odor of hydrogen chloride; [Matheson Tri-Gas MSDS] | |

| Record name | Disilane, 1,1,1,2,2,2-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachlorodisilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13465-77-5 | |

| Record name | 1,1,1,2,2,2-Hexachlorodisilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disilane, 1,1,1,2,2,2-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disilane, 1,1,1,2,2,2-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachlorodisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexachlorodisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACHLORODISILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z754456JM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of Hexachlorodisilane?

A1: Hexachlorodisilane has the molecular formula Si2Cl6 and a molecular weight of 268.88 g/mol. []

Q2: What spectroscopic data is available for Hexachlorodisilane?

A2: Extensive infrared and Raman spectroscopic data are available for Hexachlorodisilane in gaseous, liquid, and solid states. These studies have helped determine the vibrational assignments and confirm its D3d symmetry. [, , , ]

Q3: Is Hexachlorodisilane stable in the presence of water?

A3: Hexachlorodisilane readily hydrolyzes in the presence of moisture. The hydrolysis products can exhibit shock sensitivity depending on the reaction conditions and oxygen/silicon ratio. [, ]

Q4: Can Hexachlorodisilane be used in thin film deposition processes?

A4: Yes, Hexachlorodisilane has been successfully utilized as a precursor for the Chemical Vapor Deposition (CVD) of silicon nitride and polycrystalline silicon films. [, , , , , ]

Q5: Are there any challenges associated with using Hexachlorodisilane in thin film deposition?

A5: Silicon nitride films deposited using Hexachlorodisilane have been observed to exhibit lower hardness, elastic modulus, and fracture resistance compared to films deposited using other precursors like dichlorosilane. []

Q6: Can Hexachlorodisilane act as a reducing agent?

A6: Yes, Hexachlorodisilane acts as a reducing agent in several reactions. It can reduce phosphine oxides and sulfides to the corresponding phosphines, albeit with opposite stereoselectivities. [, ]

Q7: Is there a silicon analogue of the McMurry reaction?

A7: Yes, Hexachlorodisilane reacts with diarylmethanones to produce tetraarylethylenes in a reaction analogous to the titanium-catalyzed McMurry reaction. []

Q8: Have there been any computational studies on the structure of Hexachlorodisilane?

A8: Yes, ab initio and density functional theory calculations have been performed to optimize the equilibrium structure of Hexachlorodisilane and calculate its vibrational frequencies. [, , ]

Q9: Have computational methods been used to study reactions involving Hexachlorodisilane?

A9: Yes, computational studies have been conducted to investigate the bis-silylation reaction of ethylene with Hexachlorodisilane catalyzed by titanium dichloride. [] Also, density functional theory was employed to study the initial reaction of Hexachlorodisilane on an amorphous silica surface for atomic layer deposition. []

Q10: How can the shock sensitivity of Hexachlorodisilane hydrolysis products be controlled?

A10: The shock sensitivity of Hexachlorodisilane hydrolysis products can be controlled by adjusting the hydrolysis conditions, particularly the oxygen/silicon ratio in the resulting deposit. []

Q11: Can Hexachlorodisilane be recovered from industrial waste?

A11: Yes, Hexachlorodisilane can be recovered from chlorosilane residues generated during polysilicon production. Several processes, including distillation and a combination of adsorption and rectification, have been proposed and implemented for this purpose. [, , , ]

Q12: How can Hexachlorodisilane-containing vapor be disposed of safely?

A12: One method involves mixing the vapor with a non-polar hydrocarbon liquid and urea at specific temperatures and pressures. []

Q13: What software is commonly used to simulate processes involving Hexachlorodisilane?

A13: Aspen Plus software is a widely used tool for simulating and optimizing chemical processes, including those related to Hexachlorodisilane recovery and purification. []

Q14: When was the Raman spectrum of Hexachlorodisilane first reported?

A14: The Raman spectrum of Hexachlorodisilane was first reported in 1941. [] This study confirmed the D3h symmetry of the molecule and its internal free rotation around the Si–Si bond.

Q15: Are there any applications of Hexachlorodisilane in materials science beyond silicon nitride?

A15: Yes, Hexachlorodisilane has been explored as a precursor for the synthesis of novel organodisilicate xerogel glasses. [] These materials exhibit interesting properties, such as high surface area and thermal stability, making them potentially useful for various applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。